2-Benzamidopent-4-ynoic acid

Description

Significance and Context of Alkynoic Acid Architectures in Synthetic Chemistry

Alkynoic acids, which are organic compounds containing both a carboxylic acid and an alkyne functional group, are significant precursors in modern synthetic chemistry. ontosight.ai Their dual functionality allows for a wide array of chemical transformations. The carboxylic acid moiety can undergo esterification, amidation, or reduction, while the alkyne group is amenable to various reactions such as additions, cycloadditions, and transition metal-catalyzed cross-coupling reactions. ontosight.aithieme-connect.de This versatility makes alkynoic acids key intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials. ontosight.aiuniovi.es For instance, they are employed in the construction of heterocyclic compounds like lactones, which are prevalent in many biologically active molecules. uniovi.esmdpi.com The ability to undergo decarboxylative reactions further expands their utility, providing access to alkyne and alkene synthons. thieme-connect.de

Overview of N-Acylated α-Amino Acid Analogues in Advanced Chemical Synthesis

N-acylated α-amino acid analogues are a critical class of compounds in synthetic and medicinal chemistry. nih.gov The acylation of the amino group modifies the properties of the parent amino acid, influencing its reactivity, solubility, and biological activity. researchgate.net These analogues serve as versatile intermediates for the synthesis of peptides, peptidomimetics, and various heterocyclic structures. science.gov The N-acyl group can act as a protecting group, a directing group in stereoselective synthesis, or a key feature for molecular recognition in biological systems. nih.govresearchgate.net Research has demonstrated their application as α-amidoalkylating agents and their potential use in drug delivery systems. nih.govacs.org The structural diversity achievable through variation of both the amino acid side chain and the N-acyl group makes them indispensable tools in the development of new chemical entities. researchgate.netscience.gov

Unique Structural Features and Intrinsic Reactivity Profile of the 2-Benzamidopent-4-ynoic Acid Motif

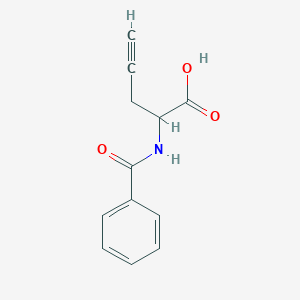

This compound integrates the key features of both alkynoic acids and N-acylated α-amino acid analogues into a single molecule. Its structure consists of a five-carbon chain with a terminal alkyne at the C-4 position, a carboxylic acid at C-1, and a benzamido group at the α-carbon (C-2). This arrangement creates a molecule with multiple reactive sites, enabling a diverse range of chemical transformations.

The terminal alkyne is a versatile handle for reactions such as Sonogashira cross-coupling, click chemistry, and hydration. medchemexpress.comrsc.org The carboxylic acid can participate in standard transformations, while the N-benzamido group influences the acidity of the α-proton and can direct stereoselective reactions. A significant aspect of its reactivity is its propensity for intramolecular cyclization. nih.govchimicatechnoacta.ru Under the influence of various catalysts, particularly transition metals like gold and palladium, the carboxylic acid or the amide can act as an internal nucleophile, attacking the activated alkyne to form heterocyclic structures such as lactones or lactams. mdpi.comconicet.gov.armdpi.com This predisposition for cyclization makes this compound a valuable precursor for the synthesis of complex, polycyclic molecules.

Below is a data table summarizing the key structural features and corresponding reactivity of this compound:

| Structural Feature | Position | Potential Reactivity |

| Carboxylic Acid | C-1 | Esterification, Amidation, Reduction, Decarboxylation, Intramolecular cyclization |

| Benzamido Group | C-2 | Directing group, Chiral auxiliary, Hydrolysis |

| α-Proton | C-2 | Deprotonation, Enolate formation |

| Terminal Alkyne | C-4/C-5 | Hydration, Halogenation, Cycloadditions, Sonogashira coupling, Click chemistry, Intramolecular cyclization |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6813-61-2 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

2-benzamidopent-4-ynoic acid |

InChI |

InChI=1S/C12H11NO3/c1-2-6-10(12(15)16)13-11(14)9-7-4-3-5-8-9/h1,3-5,7-8,10H,6H2,(H,13,14)(H,15,16) |

InChI Key |

XGCXUUMQCVXJEC-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC(C(=O)O)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Advanced Transformations of 2 Benzamidopent 4 Ynoic Acid

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne is a high-energy functional group characterized by two π-bonds and an acidic proton, rendering it susceptible to a variety of transformations including additions, cycloadditions, and metal-catalyzed couplings.

The terminal alkyne of 2-Benzamidopent-4-ynoic acid is an ideal substrate for cycloaddition reactions. Among the most prominent is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.org This reaction facilitates the covalent linkage of the alkyne with an organic azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. nih.gov The reaction is known for its high yield, broad scope, and tolerance of numerous functional groups, proceeding under mild, often aqueous, conditions. wikipedia.orgorganic-chemistry.org

The general scheme for the CuAAC reaction involving this compound is as follows:

This compound + R-N₃ --(Cu(I) catalyst)--> 1-(4-(1-carboxy-2-benzamidopropyl))-1H-1,2,3-triazole

The process is initiated by the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to yield the stable triazole product. nih.gov This transformation is highly reliable for creating covalent links between diverse molecular building blocks. nih.gov

However, complications can arise from the reactivity of the copper acetylide. For instance, derivatives of 4-pentynoic acid, which are structurally similar to the target compound, have been reported to form enol lactone side products under certain CuAAC conditions. nih.gov This suggests a potential competing intramolecular cyclization pathway.

| Catalyst System | Azide Substrate (R-N₃) | Product | Reaction Conditions |

| Cu(II) salt (e.g., CuSO₄) + Reducing agent (e.g., sodium ascorbate) | Benzyl (B1604629) azide | 2-Benzamido-5-(4-(phenylmethyl)-1H-1,2,3-triazol-1-yl)pentanoic acid | Aqueous/organic solvent mixtures, room temperature |

| Cu(I) salt (e.g., CuBr, CuI) | Adamantyl azide | 2-Benzamido-5-(4-(adamantyl)-1H-1,2,3-triazol-1-yl)pentanoic acid | Organic solvents (e.g., THF, DMF), room temperature |

Hydrometallation and carbometallation reactions involve the addition of a metal-hydride or organometallic reagent, respectively, across the carbon-carbon triple bond. These reactions are powerful tools for generating stereodefined vinylmetal species, which can be further functionalized. nih.gov

Hydrometallation: This process involves the syn-addition of an M-H bond across the alkyne. For terminal alkynes, this typically yields a vinylmetallic intermediate. For instance, hydroboration using borane (B79455) reagents (e.g., catecholborane, pinacolborane) followed by oxidation can lead to aldehydes or carboxylic acids. Copper-catalyzed hydroboration can also be followed by cross-coupling reactions. nih.gov

Carbometallation: This reaction involves the addition of an organometallic reagent (R-M) across the alkyne. wikipedia.org Carbocupration, the addition of an organocopper reagent, is a well-established method for forming new carbon-carbon bonds with high stereoselectivity, typically proceeding via syn-addition. nih.gov The regioselectivity depends on the substituents on the alkyne. For a substrate like this compound, the reaction would likely yield a vinylcopper intermediate that can be trapped with various electrophiles.

| Reagent Type | Specific Reagent | Intermediate | Potential Final Product (after quench) |

| Hydrometallation | Pinacolborane (HBpin) / Copper catalyst | Vinylboronate ester | 2-Benzamido-5-boronopent-4-enoic acid derivative |

| Carbometallation | Methylmagnesium bromide (MeMgBr) / Copper(I) iodide (CuI) | Vinylcuprate | 2-Benzamido-5-methylpent-4-enoic acid |

| Carboalumination | Trimethylaluminium (Me₃Al) / Zirconocene dichloride | Vinylalane | 2-Benzamido-5-methylpent-4-enoic acid |

The triple bond of this compound can be completely broken through oxidative cleavage using strong oxidizing agents. masterorganicchemistry.com Reagents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄) cleave the alkyne bond to form carbonyl compounds. fiveable.meopenochem.org For a terminal alkyne, this reaction yields a carboxylic acid from the internal alkyne carbon and carbon dioxide (CO₂) from the terminal carbon. libretexts.orgjove.com

Applying this to this compound would result in the formation of 2-benzamidoglutaric acid:

This compound --(1. O₃; 2. H₂O)--> 2-Benzamidoglutaric acid + CO₂

Beyond cleavage, the alkyne moiety can undergo a variety of other functionalization reactions. These transformations add new atoms or groups across one or both of the π-bonds without breaking the carbon-carbon σ-bond. researchgate.net Examples include hydration to form ketones (via an enol intermediate), halogenation to form di- or tetra-haloalkanes, and various metal-catalyzed additions. acs.orgresearchgate.net

The presence of both an alkyne and a nucleophilic carboxylic acid/amide group within the same molecule allows for intramolecular cyclization reactions, providing a powerful strategy for the synthesis of various heterocycles. These reactions are typically triggered by the activation of the alkyne toward nucleophilic attack, often using transition metal catalysts. mdpi.com

Formation of Lactones: The carboxylic acid group can act as an internal nucleophile. Activation of the alkyne by a metal catalyst (e.g., gold, palladium) can facilitate a 5-exo-dig cyclization, where the carboxyl oxygen attacks the alkyne. This pathway leads to the formation of an γ-lactone, specifically an exocyclic enol lactone. organic-chemistry.org As noted earlier, this can sometimes be an unintended side reaction during other transformations like CuAAC. nih.gov

Formation of Furans: While less direct, furan (B31954) synthesis is plausible. It could involve an initial transformation of the carboxylic acid (e.g., to a ketone) followed by a metal-catalyzed cycloisomerization where the carbonyl oxygen attacks the activated alkyne. hud.ac.uknih.govorganic-chemistry.org For example, copper, gold, or platinum complexes are known to catalyze the cyclization of alkynyl ketones or similar substrates into furans. hud.ac.uknih.gov

Formation of Nitrogen Heterocycles: The benzamido group offers multiple possibilities for intramolecular cyclization. The amide oxygen can act as a nucleophile in a manner similar to the carboxylic acid, potentially leading to oxazole-containing ring systems. Alternatively, under different conditions, the amide nitrogen could participate in cyclization, although this is generally less favorable without deprotonation or specific catalytic activation. The synthesis of nitrogen heterocycles through intramolecular reactions of aminoalkynes or their derivatives is a well-developed field, often utilizing transition metals like palladium, gold, or iron to promote the cyclization cascade. mdpi.comnih.govtandfonline.com

| Heterocycle | Required Intramolecular Nucleophile | Plausible Catalyst/Reagent | Ring Size/Type |

| γ-Lactone | Carboxylic Acid Oxygen | Au(I), Pd(II), Ag(I) | 5-membered (enol lactone) |

| Furan Derivative | Carbonyl Oxygen (after modification) | Cu(I), Pt(II), Co(II) | 5-membered aromatic |

| Oxazolone Derivative | Amide Oxygen | Lewis or Brønsted Acid | 5-membered |

Transformations Involving the Benzamide (B126) Functionality

The benzamide group in this compound offers a rich platform for a variety of chemical transformations, enabling the modification of the molecule's core structure and the introduction of new functional groups.

The benzamide bond can be cleaved under acidic or basic conditions to yield 2-aminopent-4-ynoic acid and benzoic acid. nih.govmasterorganicchemistry.comresearchgate.net Acid-catalyzed hydrolysis typically involves the protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water. rsc.org Basic hydrolysis, on the other hand, proceeds through the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting 2-aminopent-4-ynoic acid is a valuable non-proteinogenic amino acid.

Conversely, the carboxylic acid functionality of this compound can undergo amidation reactions with various amines to form the corresponding amides. mdpi.comresearchgate.net This transformation is typically achieved by activating the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by the addition of the desired amine.

The benzamide nitrogen can be involved in the formation of a reactive N-acyliminium ion intermediate, which can then undergo intramolecular cyclization or intermolecular addition reactions. organic-chemistry.orgku.dk These ions are typically generated from α-hydroxy or α-alkoxy amides upon treatment with a Lewis or Brønsted acid. While this compound itself does not possess the necessary precursor functionality, it could be derivatized at the α-position to an α-hydroxy amide. Subsequent acid treatment would generate an N-acyliminium ion, which could be trapped by the pendant alkyne in an intramolecular fashion to construct nitrogen-containing heterocycles. thieme-connect.deorganic-chemistry.org

Intermolecular additions of various nucleophiles to N-acyliminium ions generated from derivatives of this compound would allow for the introduction of a wide range of substituents at the α-position.

The benzamide group can act as a directing group for the functionalization of the ortho C-H bonds of the benzene (B151609) ring. Transition metal-catalyzed reactions, particularly with palladium, rhodium, or ruthenium, can achieve selective C-H activation at the ortho position, followed by coupling with various partners. For instance, a palladium-catalyzed reaction could introduce an aryl, alkyl, or vinyl group at the ortho position of the benzoyl moiety. This strategy provides a powerful tool for the late-stage modification of the molecule.

| Catalyst | Coupling Partner | Product |

| Pd(OAc)2 | Arylboronic acid | ortho-Aryl-2-benzamidopent-4-ynoic acid |

| [RhCp*Cl2]2 | Alkene | ortho-Alkenyl-2-benzamidopent-4-ynoic acid |

| [Ru(p-cymene)Cl2]2 | Alkyne | ortho-Alkynyl-2-benzamidopent-4-ynoic acid |

Cascade and Multicomponent Reactions Incorporating this compound

The presence of multiple reactive sites in this compound makes it an ideal candidate for participation in cascade and multicomponent reactions (MCRs). These reactions allow for the rapid construction of complex molecular architectures in a single synthetic operation, adhering to the principles of green chemistry by minimizing waste and maximizing atom economy.

A potential cascade reaction could involve an initial metal-catalyzed cycloisomerization of the alkyne with the carboxylic acid to form a lactone intermediate, which then undergoes further transformation. For example, if a suitable nucleophile is present in the reaction mixture, it could intercept the intermediate in a subsequent step.

In the realm of MCRs, this compound could serve as a bifunctional component. For instance, in a Ugi-type reaction, both the carboxylic acid and a derivative of the benzamide (e.g., after reduction to the corresponding amine) could participate, leading to the formation of complex peptide-like structures. The alkyne moiety could also be involved in subsequent post-MCR transformations, such as click chemistry, to further increase molecular diversity.

Enantioselective Transformations of Chiral this compound

The exploration of enantioselective transformations involving chiral this compound is a specialized area of research. While extensive literature on the enantioselective reactions of broader classes of compounds such as alkynes and amino acids exists, specific studies focusing solely on chiral this compound as the starting material are not widely documented. However, general principles of asymmetric synthesis can be applied to predict potential transformations.

Enantioselective transformations of a chiral molecule like this compound can be approached in several ways, primarily through catalyst-controlled or substrate-controlled reactions. In catalyst-controlled processes, a chiral catalyst directs the stereochemical outcome of the reaction. For substrate-controlled reactions, the inherent chirality of the starting material influences the formation of new stereocenters.

Another potential transformation is the Pauson-Khand reaction, a [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. illinois.edunih.gov When applied intramolecularly to an enyne, this reaction can generate fused bicyclic systems. For a substrate like this compound, this would require prior modification to introduce an alkene moiety. The stereochemical outcome of the Pauson-Khand reaction can be controlled by using chiral catalysts, often based on rhodium or cobalt complexes with chiral ligands. rsc.orgpitt.edu

The use of chiral auxiliaries represents another strategy for controlling stereochemistry. wikipedia.orgresearchgate.net A chiral auxiliary can be temporarily attached to the carboxylic acid group of this compound. This auxiliary would then direct the stereochemistry of a subsequent reaction, for example, an addition to the alkyne. After the reaction, the auxiliary can be removed, yielding an enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a variety of asymmetric transformations, including alkylations and aldol (B89426) reactions. york.ac.uk

Detailed research findings on the enantioselective transformations of this compound, including specific data on catalysts, reaction conditions, yields, and enantiomeric excesses, are not prevalent in the reviewed literature. The following table is a hypothetical representation of potential enantioselective transformations based on known methodologies for similar substrates.

| Transformation | Catalyst/Reagent | Product Type | Potential Diastereomeric/Enantiomeric Ratio |

| Intramolecular Hydroamination | [Pd(OAc)₂] / (R)-BINAP | Chiral Piperidone Derivative | Potentially high e.e. |

| Intramolecular Pauson-Khand Reaction (of a derived enyne) | [Rh(CO)₂Cl]₂ / (S)-Josiphos | Bicyclic Cyclopentenone | Potentially high d.r. and e.e. |

| Alkylation with Chiral Auxiliary | LDA / Evans Auxiliary / RX | α-Alkylated Amino Acid Derivative | Potentially >95:5 d.r. |

Note: The data in this table is illustrative and based on general principles of asymmetric synthesis, as specific experimental data for this compound is not available in the cited literature.

Further research is required to explore and document the specific enantioselective transformations of chiral this compound to fully understand its synthetic potential and to provide concrete experimental data.

Derivatives and Analogues of 2 Benzamidopent 4 Ynoic Acid: Synthetic Scope and Utility

Preparation and Properties of Chiral Derivatives (e.g., (S)-enantiomers)

The biological activity of amino acid derivatives is often stereospecific, making the enantioselective synthesis of chiral 2-benzamidopent-4-ynoic acid a critical endeavor. The primary strategy involves the asymmetric synthesis of its precursor, (S)-2-aminopent-4-ynoic acid (L-propargylglycine), followed by a standard N-acylation step.

One effective method for asymmetric synthesis employs chiral auxiliaries. For instance, an asymmetric alkylation of a chiral nickel(II) complex of a Schiff base derived from (S)-2-N-(N'-benzylprolyl)aminobenzophenone (BPB) and glycine (B1666218) can be used. The glycine anion is stereoselectively alkylated with propargyl bromide to yield the (S)-alkyne complex. Subsequent benzoylation of the amino group followed by decomplexation would afford the desired (S)-2-benzamidopent-4-ynoic acid. A similar approach has been demonstrated for the synthesis of related α-methylated amino acids. mdpi.com

Another powerful technique involves the stereoselective functionalization of oxazolidinones. A ferrocenyl-containing oxazolidinone can be used as a chiral template. Treatment with a strong base like lithium diisopropylamide (LDA) followed by the addition of an alkynylating agent would install the side chain with high diastereoselectivity. Subsequent hydrolysis of the oxazolidinone auxiliary releases the enantiomerically enriched amino acid, which can then be benzoylated. rsc.org

Once synthesized, the chiral (S)-2-aminopent-4-ynoic acid is readily converted to the target compound. The free amine is typically reacted with benzoyl chloride under Schotten-Baumann conditions (aqueous base) or with benzoic anhydride (B1165640) in an appropriate solvent to yield (S)-2-benzamidopent-4-ynoic acid. The properties of these chiral derivatives are defined by their specific optical rotation and their distinct interactions in chiral environments, such as enzymes or chiral stationary phases in chromatography.

| Method | Chiral Control | Key Reagents | Typical Stereoselectivity |

| Chiral Ni(II) Complex | Metal-templated alkylation | (S)-BPB ligand, Ni(II), Propargyl Bromide | High (de >95%) |

| Oxazolidinone Auxiliary | Auxiliary-controlled alkylation | Ferrocenyl-oxazolidinone, LDA, Alkynylating agent | Excellent (de >98%) rsc.org |

| Enzymatic Resolution | Kinetic resolution of racemate | Specific acylases or lipases | Variable, can be high |

Alkynyl Side Chain Modifications (e.g., internal alkynes, aryl-substituted alkynes)

The terminal alkyne of this compound is a highly versatile functional handle for carbon-carbon bond formation, allowing for the synthesis of a wide array of analogues with modified side chains. Key transformations include the conversion to internal alkynes and the introduction of aryl substituents.

Aryl-Substituted Alkynes: The most prominent method for installing aryl groups is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This palladium- and copper-cocatalyzed reaction couples the terminal alkyne with an aryl or vinyl halide. To apply this to this compound, the carboxylic acid is typically protected as an ester to prevent side reactions. The reaction proceeds under mild conditions and tolerates a wide range of functional groups on the aryl halide, enabling the synthesis of a diverse library of 5-aryl derivatives. Research has demonstrated the successful Sonogashira coupling of a Ni(II) complex of (S)-2-aminopent-4-ynoic acid with various bromobenzenes, yielding the corresponding 5-arylpent-4-ynoic acid derivatives in good yields after decomplexation. mdpi.comrsc.org

Internal Alkynes: The terminal alkyne can be converted to an internal alkyne through deprotonation followed by alkylation. khanacademy.orgucalgary.cachemistrysteps.com The terminal alkyne proton is weakly acidic and can be removed by a very strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to form a nucleophilic acetylide anion. This anion can then react with a primary alkyl halide (e.g., iodomethane (B122720) or iodoethane) in an SN2 reaction to form a new carbon-carbon bond, yielding an internal alkyne. youtube.com For this reaction to be successful on this compound, the more acidic carboxylic acid proton must first be protected, for instance, as a methyl or ethyl ester.

| Modification | Reaction Name | Key Reagents | Product Type |

| Arylation | Sonogashira Coupling | Aryl Halide, Pd Catalyst (e.g., Pd(PPh₃)₄), CuI, Amine Base | 5-Aryl-2-benzamidopent-4-ynoic acid derivative rsc.org |

| Alkylation | Acetylide Alkylation | 1. Strong Base (e.g., NaNH₂) 2. Alkyl Halide (e.g., CH₃I) | 2-Benzamido-5-alkylpent-4-ynoic acid derivative ucalgary.ca |

Carboxylic Acid and Benzamide (B126) Functional Group Derivatizations

Further diversification of this compound can be achieved by modifying the carboxylic acid and benzamide moieties. These derivatizations are crucial for altering solubility, creating prodrugs, or attaching the molecule to other scaffolds.

Carboxylic Acid Derivatization: The carboxylic acid can be readily converted into a variety of other functional groups.

Esters: Esterification can be achieved through Fischer esterification (reacting with an alcohol under acidic catalysis) or by reaction with an alkyl halide in the presence of a base. Esters are often used as protecting groups during other transformations or to increase the lipophilicity of the molecule.

Amides: The carboxylic acid can be coupled with primary or secondary amines to form new amide bonds. This reaction typically requires the use of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC) often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), to activate the carboxylic acid and facilitate the reaction under mild conditions.

Benzamide Functional Group Derivatization:

Ring Substitution: The phenyl ring of the benzamide group is amenable to electrophilic aromatic substitution. Depending on the reaction conditions, functional groups such as nitro (-NO₂) or halo (-Br, -Cl) groups can be introduced, typically at the meta position due to the directing effect of the carbonyl group. These modifications can be used to fine-tune the electronic properties of the molecule.

N-Alkylation: While less common, the amide nitrogen can be alkylated using a strong base followed by an alkyl halide. monash.edu However, this can be challenging and may require specific protecting group strategies to ensure selectivity.

Integration into Peptidomimetics and Other Complex Bio-relevant Scaffolds

The unique structure of this compound, particularly its alkyne side chain, makes it an invaluable building block for creating complex, biologically relevant molecules such as peptidomimetics. nih.gov The alkyne serves as a bioorthogonal handle, allowing for specific chemical modifications in the presence of other functional groups.

The most significant application in this context is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". medchemexpress.com (S)-2-Benzamidopent-4-ynoic acid can be incorporated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis methodologies. Once part of the peptide chain, the pendant alkyne group is available for reaction with an azide-containing molecule. This allows for:

Peptide Stapling: Linking the alkyne side chain to an azide-containing side chain elsewhere in the peptide to create a stable, cyclic (stapled) peptide with a constrained conformation.

Bioconjugation: Attaching reporter molecules like fluorophores, biotin (B1667282) tags, or polyethylene (B3416737) glycol (PEG) chains to the peptide.

Drug Conjugation: Linking the peptide to a cytotoxic drug or another bioactive molecule.

The resulting 1,4-disubstituted triazole ring formed from the click reaction is chemically stable and is considered a bioisostere of the amide bond, often maintaining or enhancing the biological activity of the parent molecule. researchgate.net

Utilization as Building Blocks for Heterocyclic Systems

The combination of amide and alkyne functionalities within this compound makes it an excellent precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. Transition metal catalysis, particularly with gold, has proven to be a powerful tool for these transformations. nih.gov

Oxazole (B20620) Synthesis: N-acyl alkynyl amino acids are known to undergo gold-catalyzed cyclization to form oxazoles. researchgate.netresearchgate.net In the presence of a cationic gold(I) catalyst, the alkyne is activated towards nucleophilic attack by the oxygen atom of the benzamide carbonyl group. This intramolecular 5-exo-dig cyclization leads to the formation of a five-membered oxazole ring. This reaction provides a direct and atom-economical route to highly substituted oxazole derivatives, which are common motifs in natural products and pharmaceuticals. nih.govnih.gov

Pyridone Synthesis: While less direct, derivatives of this compound can serve as synthons for more complex heterocycles like pyridones. For example, rhodium(III)-catalyzed oxidative annulation reactions between N-aryl 2-pyridones and internal alkynes have been reported to produce quinolones. acs.orgacs.org By analogy, appropriately derivatized alkynyl amides can participate in transition-metal-catalyzed annulation reactions with other coupling partners to construct six-membered nitrogen-containing heterocyclic rings. rsc.org These methods provide access to densely functionalized pyridone scaffolds that are prevalent in medicinal chemistry.

| Heterocycle | Catalyst/Reagent | Reaction Type | Key Intermediate |

| Oxazole | Gold(I) Catalyst (e.g., AuCl(PPh₃)/AgOTf) | Intramolecular 5-exo-dig Cyclization | Gold-activated alkyne complex nih.gov |

| Pyridone | Rhodium(III) or other transition metals | Oxidative Annulation / Cycloisomerization | Metal-vinylidene or metallacycle intermediate acs.org |

Mechanistic Investigations and Reaction Pathway Analysis

Elucidation of Reaction Mechanisms for Key Transformations of 2-Benzamidopent-4-ynoic Acid

While specific mechanistic studies exclusively targeting this compound are not extensively documented in the literature, plausible reaction pathways for its key transformations, particularly cyclization reactions, can be inferred from studies on analogous systems, such as other alkynoic acids and amides.

One of the most probable transformations for this compound is intramolecular cyclization. This can be catalyzed by various transition metals, with gold and palladium complexes being prominent candidates. In a typical gold(I)-catalyzed cyclization, the reaction is initiated by the coordination of the gold catalyst to the alkyne moiety, which activates it towards nucleophilic attack. The intramolecular nucleophile in this case could be either the amide nitrogen or the carboxylic acid oxygen.

Attack by the Amide Nitrogen (Aza-cyclization): If the amide nitrogen acts as the nucleophile, a 5-membered ring would be formed. The mechanism would involve the initial formation of a gold-π-alkyne complex. This is followed by an intramolecular attack of the amide nitrogen onto the activated alkyne, leading to a vinyl-gold intermediate. Subsequent protodeauration would then yield the cyclized product, likely a pyrrolidinone derivative.

Attack by the Carboxylic Acid Oxygen (Oxa-cyclization): Alternatively, the carboxylic acid oxygen can act as the nucleophile. This would also lead to a 5-membered lactone ring. The mechanism is analogous, involving the formation of a gold-π-alkyne complex, followed by intramolecular attack of the carboxylic acid, formation of a vinyl-gold species, and subsequent protodeauration.

The chemoselectivity of these cyclization reactions (N- vs. O-cyclization) would be influenced by several factors, including the nature of the catalyst, the solvent, and the reaction temperature.

Stereochemical Outcome and Control in Asymmetric Synthetic Routes

The synthesis of enantiomerically pure or enriched compounds is a cornerstone of modern organic chemistry, particularly in the context of pharmaceuticals and biologically active molecules. For this compound, the carbon atom at the 2-position is a stereocenter. Asymmetric synthetic routes to this compound or its derivatives would require careful control of the stereochemical outcome.

While specific studies on the asymmetric synthesis of this compound are limited, general principles of asymmetric catalysis can be applied. For instance, the introduction of the benzamido group could be achieved via an asymmetric hydrogenation of a dehydroamino acid precursor, or through the use of a chiral auxiliary.

In the context of its subsequent transformations, such as the aforementioned cyclization reactions, the stereochemistry at the C2 position can direct the formation of new stereocenters. This is known as diastereoselective synthesis. The development of enantioselective versions of these cyclizations would likely involve the use of chiral ligands on the transition metal catalyst. These chiral ligands create a chiral environment around the metal center, which can differentiate between the two enantiotopic faces of the reacting functional groups, leading to the preferential formation of one enantiomer of the product over the other. The design of such catalytic systems is a significant area of research, aiming to achieve high levels of enantiomeric excess (ee).

Role of Transition Metal Catalysis in C-C and C-N Bond Formations

Transition metal catalysis is instrumental in facilitating the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, often under mild conditions and with high selectivity. nih.govnih.govmdpi.comresearchgate.net For this compound, transition metals can play a crucial role in a variety of transformations.

C-N Bond Formation:

As discussed in the context of reaction mechanisms, transition metals, particularly gold and palladium, can catalyze the intramolecular hydroamination of the alkyne by the amide nitrogen. ibs.re.kr This reaction forms a new C-N bond and leads to the formation of a heterocyclic ring system. The general mechanism involves the activation of the alkyne by the metal, making it more electrophilic and susceptible to attack by the nitrogen nucleophile.

C-C Bond Formation:

The terminal alkyne in this compound is a versatile functional group for C-C bond formation. A prime example is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction would allow for the extension of the carbon chain at the C5 position, introducing a wide range of substituents. The catalytic cycle for the Sonogashira coupling typically involves the oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The following table summarizes the potential transition metal-catalyzed reactions for this compound:

| Reaction Type | Catalyst | Bond Formed | Potential Product |

| Intramolecular Hydroamination | Au(I), Pd(II) | C-N | Pyrrolidinone derivative |

| Intramolecular Lactonization | Au(I), Pd(II) | C-O | Lactone derivative |

| Sonogashira Coupling | Pd(0)/Cu(I) | C-C | 5-substituted this compound derivative |

Intermediate Identification and Characterization

The direct observation and characterization of reaction intermediates are crucial for the definitive elucidation of a reaction mechanism. However, these intermediates are often transient and present in low concentrations, making their identification challenging.

In the context of the transition metal-catalyzed reactions of this compound, key intermediates would include:

Metal-π-Alkyne Complexes: These are the initial species formed upon interaction of the transition metal with the alkyne. Their formation can sometimes be observed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with less reactive metal centers or at low temperatures.

Vinyl-Metal Species: These intermediates are formed after the nucleophilic attack on the metal-activated alkyne. Their presence can sometimes be inferred from the stereochemical outcome of the reaction. In some cases, these species can be trapped or observed directly.

Metallacycles: In certain catalytic cycles, particularly those involving C-H activation, metallacyclic intermediates can be formed. ibs.re.kr

The characterization of these intermediates often relies on a combination of experimental techniques and computational modeling. Advanced spectroscopic methods, such as in situ NMR and infrared (IR) spectroscopy, can provide real-time information about the species present in the reaction mixture. Isotopic labeling studies can also be employed to trace the path of atoms throughout the reaction. Computational chemistry, using methods like Density Functional Theory (DFT), can be used to calculate the energies and structures of proposed intermediates and transition states, providing theoretical support for a postulated mechanism.

While specific intermediates for reactions of this compound have not been reported, the study of related systems provides a strong foundation for predicting their nature and role in the reaction pathway.

Computational and Theoretical Studies of 2 Benzamidopent 4 Ynoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. rsc.org These calculations provide a detailed picture of how electrons are distributed within the 2-Benzamidopent-4-ynoic acid molecule, which is fundamental to its chemical behavior.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and amide groups, indicating their susceptibility to electrophilic attack, and positive potential around the acidic proton and amide hydrogen.

Table 1: Illustrative Quantum Chemical Parameters for a Representative N-Acyl Amino Acid

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity |

| Ionization Potential | 7.0 eV | Energy required to remove an electron |

Note: The values in this table are representative and are intended to illustrate the type of data obtained from DFT calculations for a molecule structurally similar to this compound.

Molecular Modeling of Conformational Preferences and Intermolecular Interactions

The three-dimensional structure of this compound is not static; it can adopt various conformations due to the rotation around its single bonds. Molecular modeling techniques, such as molecular mechanics and molecular dynamics simulations, are employed to explore the conformational landscape of the molecule and identify the most stable arrangements.

Conformational analysis of this compound would focus on the rotational barriers around the C-N amide bond, the Cα-C bond of the pentynoic acid backbone, and the bond connecting the phenyl group to the amide nitrogen. The relative energies of different conformers determine their population at a given temperature. These studies can reveal the preferred spatial arrangement of the benzamido and pent-4-ynoic acid moieties, which can influence the molecule's biological activity and physical properties.

Intermolecular interactions are also critical in determining the condensed-phase behavior of this compound. Computational models can predict how molecules interact with each other in the solid state or in solution. For this compound, hydrogen bonding is expected to be a dominant intermolecular force, with the carboxylic acid and amide groups acting as both hydrogen bond donors and acceptors. These interactions are crucial for the formation of crystal lattices and for the molecule's solubility in different solvents. Molecular dynamics simulations can provide a dynamic picture of these interactions over time.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its participation in various chemical transformations. Theoretical investigations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. mdpi.comvub.be

The elucidation of a reaction mechanism involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By calculating the geometries and energies of all stationary points on the potential energy surface, a detailed, step-by-step description of the reaction can be constructed. nih.gov

For instance, computational studies could be used to explore the mechanism of cyclization reactions involving the alkyne and carboxylic acid functionalities, or the hydrolysis of the amide bond. These calculations would provide insights into the feasibility of different reaction pathways and the factors that control the stereoselectivity of a reaction. nih.gov While specific mechanistic studies on this compound are not prominent in the literature, theoretical investigations of reactions involving similar functional groups, such as the isomerization and decomposition of pentanol (B124592) radicals, demonstrate the utility of these methods. rsc.org

Prediction of Spectroscopic Properties and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of molecules, including nuclear magnetic resonance (NMR) and infrared (IR) spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

The prediction of NMR chemical shifts and coupling constants can be achieved through ab initio calculations. compchemhighlights.org By calculating the magnetic shielding tensors for each nucleus in the molecule, the corresponding chemical shifts can be estimated. illinois.edu These theoretical spectra can then be compared with experimental NMR data to aid in the assignment of peaks and the verification of the molecular structure. For this compound, computational NMR predictions would be particularly useful for assigning the signals of the protons and carbons in its complex structure.

Similarly, computational methods can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. By analyzing the vibrational modes, each calculated frequency can be assigned to a specific motion of the atoms, such as the stretching or bending of bonds. This allows for a detailed interpretation of the experimental IR spectrum and can help to identify the presence of key functional groups. For this compound, characteristic vibrational frequencies would be expected for the C=O and N-H bonds of the amide, the C=O and O-H bonds of the carboxylic acid, and the C≡C bond of the alkyne.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Structurally Related Carboxylic Acid

| Functional Group | Predicted IR Frequency (cm⁻¹) | Typical Experimental IR Frequency (cm⁻¹) | Predicted ¹³C NMR Chemical Shift (ppm) | Typical Experimental ¹³C NMR Chemical Shift (ppm) |

|---|---|---|---|---|

| Carboxyl C=O | 1730 | 1700-1725 | 175 | 170-185 |

| Amide C=O | 1685 | 1630-1680 | 170 | 165-175 |

| Alkyne C≡C | 2120 | 2100-2260 | 80, 75 | 70-90 |

Note: The values in this table are illustrative and represent typical ranges for the functional groups present in this compound. Specific values would require dedicated computational studies.

Advanced Applications in Chemical Synthesis

2-Benzamidopent-4-ynoic Acid as a Precursor for Complex Molecules

The inherent functionalities of this compound make it an ideal starting material for the synthesis of a wide array of complex molecules, including macrocycles. Macrocyclic structures are of great interest in medicinal chemistry and drug discovery. The terminal alkyne and the carboxylic acid groups within the same molecule provide the necessary handles for intramolecular cyclization reactions, which are key steps in the formation of these large ring structures.

One of the most powerful methods for constructing such molecules is through multicomponent reactions (MCRs). These reactions allow for the rapid assembly of complex products from three or more starting materials in a single synthetic operation. For instance, the Ugi four-component reaction (Ugi-4CR) is a well-established MCR that can be employed in the synthesis of macrocycles. rug.nl In a hypothetical scenario, the carboxylic acid function of this compound could participate in an Ugi reaction, while the alkyne can be used in a subsequent ring-closing step, such as an azide-alkyne cycloaddition, to form the macrocyclic framework. cam.ac.uk

The synthesis of macrocycles often involves strategic bond formations to achieve the desired ring size and conformation. The presence of both a nucleophilic (in the form of the deprotonated carboxylate) and an electrophilic partner (the alkyne) in one molecule is advantageous for designing efficient macrocyclization strategies.

Table 1: Potential Complex Molecules Derived from this compound

| Molecule Class | Key Reaction | Functional Groups Utilized | Potential Application |

| Macrocyclic Peptidomimetics | Intramolecular Cycloaddition | Alkyne, Carboxylic Acid | Drug Discovery, Molecular Recognition |

| Fused Heterocycles | Tandem Cyclization/Addition | Alkyne, Benzamido, Carboxylic Acid | Materials Science, Medicinal Chemistry |

| Polyfunctional Linear Scaffolds | Sequential Functionalization | Alkyne, Carboxylic Acid | Combinatorial Chemistry, Library Synthesis |

Applications in Bioconjugation and Probe Development via Click Chemistry

The terminal alkyne group in this compound is a prime functional handle for "click chemistry," a concept introduced by K. Barry Sharpless. Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an alkyne and an azide (B81097). nih.govnih.govresearchgate.netwikipedia.org

This powerful ligation chemistry is extensively used in bioconjugation, the process of linking molecules to biomolecules such as proteins, peptides, and nucleic acids. bioacts.com this compound, after appropriate activation of its carboxylic acid group, could be attached to a biomolecule. The exposed alkyne would then be available to react with an azide-modified molecule, such as a fluorescent dye or a drug molecule, via a CuAAC reaction. This would result in a stably linked conjugate.

Furthermore, the fluorescent properties of the benzamido group, or the possibility of attaching a fluorophore via the alkyne, make this compound a potential candidate for the development of fluorescent probes. nih.govtamu.edunih.govbiomol.com These probes can be used to label and visualize biomolecules in complex biological systems, aiding in the study of cellular processes and diagnostics.

Table 2: Potential Bioconjugation and Probe Development Applications

| Application | Click Reaction Type | Target Biomolecule | Attached Moiety |

| Protein Labeling | CuAAC | Proteins, Antibodies | Fluorescent Dye, Biotin (B1667282) |

| DNA Modification | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Oligonucleotides | Drug Molecule, Imaging Agent |

| Fluorescent Probe Synthesis | CuAAC | - | Quencher, FRET pair |

Utilization in the Synthesis of Natural Products and Structurally Complex Building Blocks

Natural products are a rich source of inspiration for the development of new therapeutic agents. nih.gov The total synthesis of natural products and their analogues is a significant area of organic chemistry that often requires the use of versatile and stereochemically defined building blocks. researchgate.net this compound, with its defined stereocenter (if synthesized in an enantiomerically pure form) and multiple functional groups, could serve as a valuable chiral building block in the synthesis of complex natural product analogues.

The benzamido group can act as a directing group or a precursor to other functionalities, while the alkyne and carboxylic acid can be elaborated into various cyclic and acyclic systems found in natural products. For example, the alkyne can undergo hydration, reduction, or be used in coupling reactions to construct carbon-carbon bonds, which are fundamental transformations in the assembly of complex molecular skeletons.

While there are no direct reports of its use, the structural motifs present in this compound are found in various classes of natural products, suggesting its potential as a synthon in their total synthesis.

Development of Novel Polymer and Material Precursors

The field of materials science is constantly seeking new monomers that can be polymerized to create materials with unique properties. The bifunctional nature of this compound (a carboxylic acid and an alkyne) makes it a potential monomer for the synthesis of novel polymers. researchgate.net

For instance, the carboxylic acid can be converted into an acid chloride or an ester, which can then undergo polymerization with a suitable co-monomer. The alkyne groups along the polymer backbone would then be available for post-polymerization modification via click chemistry. This approach allows for the synthesis of functional polymers with tailored properties. For example, by clicking on specific side chains, the solubility, thermal stability, or biocompatibility of the polymer could be fine-tuned.

Furthermore, the rigid benzamido group could impart desirable thermal and mechanical properties to the resulting polymers. The development of such functional materials could have applications in areas such as drug delivery, coatings, and advanced composites. nih.govresearchgate.net

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Methodologies for 2-Benzamidopent-4-ynoic Acid

The principles of green chemistry are increasingly pivotal in modern synthetic chemistry, aiming to reduce environmental impact and enhance efficiency. mdpi.commdpi.commdpi.comnih.gov Future research into the synthesis of this compound should prioritize the development of methodologies that are both environmentally benign and economically viable.

Key areas for exploration include:

Use of Renewable Starting Materials: Investigating biosynthetic routes or utilizing platform chemicals derived from biomass to construct the carbon skeleton of the molecule.

Catalytic Approaches: Shifting from stoichiometric reagents to catalytic methods, particularly those employing earth-abundant and non-toxic metals, or even metal-free catalysts, to minimize waste.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby reducing the generation of byproducts.

Safer Solvents: Exploring the use of greener solvent alternatives, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds.

A comparative analysis of potential green synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Green Synthetic Routes to this compound

| Synthetic Approach | Potential Advantages | Potential Challenges |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. mdpi.com | Enzyme discovery and optimization, substrate scope limitations. |

| Mechanochemistry | Reduced solvent usage, potentially faster reaction times. | Scalability, monitoring reaction progress. |

Expanding the Scope of Metal-Free and Organocatalytic Transformations

The reliance on transition metals in catalysis, while effective, often raises concerns about cost, toxicity, and contamination of the final product. The fields of metal-free and organocatalysis offer powerful alternatives that are particularly relevant for the synthesis of molecules intended for biological applications. nih.govrsc.org

Future research in this area should focus on:

Asymmetric Synthesis: The development of chiral organocatalysts to establish the stereocenter at the C2 position with high enantioselectivity. This could involve catalysts such as chiral amines, Brønsted acids, or hydrogen-bond donors. mdpi.combeilstein-journals.orgresearchgate.netmdpi.comrsc.org

Functionalization of the Alkyne: Exploring metal-free methods for the transformation of the terminal alkyne, such as cycloaddition reactions, hydrofunctionalizations, and couplings, using organocatalysts to activate the substrates.

Novel Bond Formations: Designing organocatalytic systems that can mediate novel bond formations involving the carboxylic acid or amide functionalities, expanding the synthetic utility of the this compound scaffold.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way molecules are prepared, offering enhanced safety, reproducibility, and scalability. nih.govokayama-u.ac.jpthieme-connect.dedurham.ac.uknih.gov The application of these technologies to the synthesis and derivatization of this compound represents a significant opportunity.

Potential benefits include:

Improved Safety: The handling of potentially hazardous reagents or intermediates can be performed more safely in a closed-loop flow system.

Enhanced Reaction Control: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to improved yields and selectivities.

Facilitated Scale-up: Transitioning from laboratory-scale synthesis to larger-scale production is often more straightforward with flow chemistry setups. okayama-u.ac.jp

Automated Derivatization: Automated platforms can be employed to rapidly generate a library of derivatives of this compound for screening in various applications. chemrxiv.orgresearchgate.netscispace.com

A hypothetical automated synthesis workflow for the derivatization of this compound is outlined in Table 2.

Table 2: Hypothetical Automated Workflow for Derivatization

| Step | Operation | Reagents/Conditions |

|---|---|---|

| 1 | Carboxylic Acid Activation | Automated addition of a coupling agent (e.g., HATU). |

| 2 | Amide Formation | Parallel addition of a library of amines. |

| 3 | Alkyne Modification | Flow-through reactor for a catalyzed cycloaddition reaction. |

Exploration of Unprecedented Reactivity Modes for the this compound Scaffold

The unique combination of functional groups in this compound opens the door to exploring novel and unprecedented chemical transformations. nih.gov Future research could uncover new reactivity patterns that would further enhance the synthetic value of this molecule.

Areas of interest include:

Tandem Reactions: Designing reaction cascades that involve multiple functional groups in a single synthetic operation, leading to a rapid increase in molecular complexity.

Intramolecular Cyclizations: Investigating novel cyclization reactions that could lead to the formation of diverse heterocyclic scaffolds, which are prevalent in medicinal chemistry.

Catalytic C-H Activation: Developing methods for the selective functionalization of C-H bonds within the molecule, providing a direct route to new derivatives without the need for pre-functionalization.

Computational Design of Novel Catalytic Systems for its Transformations

Computational chemistry and in silico design are becoming indispensable tools in modern catalyst development. researchgate.net These approaches can accelerate the discovery of new and efficient catalysts for the transformation of this compound.

Future computational studies could focus on:

Mechanism Elucidation: Using quantum chemical methods to gain a deeper understanding of the reaction mechanisms for the synthesis and transformations of the molecule.

Catalyst Screening: Employing high-throughput virtual screening to identify promising catalyst candidates from large libraries of potential structures.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the performance of new catalysts, thereby guiding experimental efforts.

The synergy between computational design and experimental validation will be crucial for the rapid development of innovative catalytic systems for this promising molecular scaffold.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Benzamidopent-4-ynoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves coupling benzamide derivatives with pent-4-ynoic acid precursors via amidation reactions. Key steps include:

- Reagent Selection : Use activated carboxylic acid derivatives (e.g., NHS esters) for efficient coupling .

- Purification : Employ column chromatography or recrystallization to isolate the product, followed by spectroscopic validation (NMR, IR) .

- Database Validation : Cross-check synthetic routes and spectral data against SciFinder or Reaxys to confirm novelty or align with existing protocols .

Q. What analytical techniques are most effective for confirming the purity and structure of this compound?

- Methodological Answer :

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for biological assays) .

- Spectroscopy : /-NMR for structural confirmation; IR to validate functional groups (amide C=O stretch ~1650 cm, alkyne C≡C ~2100 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula .

Q. How should researchers conduct a literature review to identify existing synthetic protocols for this compound?

- Methodological Answer :

- Database Search : Use SciFinder or Reaxys with keywords like "this compound" and related IUPAC names .

- Patent Screening : Filter for non-commercial synthetic methods to avoid IP conflicts.

- Cross-Referencing : Compare spectral data from multiple sources (e.g., PubChem, ECHA) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?

- Methodological Answer :

- Comparative Analysis : Align observed peaks with literature values for analogous compounds (e.g., benzoic acid derivatives) .

- Instrument Calibration : Verify spectrometer accuracy using internal standards (e.g., TMS for NMR) .

- Contradiction Resolution : Apply statistical tools (e.g., PCA) to identify outlier data and re-test under controlled conditions .

Q. What strategies are recommended for optimizing reaction yields of this compound in multi-step synthetic pathways?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading) to identify optimal conditions .

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu for alkyne-amide coupling) to enhance efficiency .

- Byproduct Analysis : Use LC-MS to track side reactions and adjust stoichiometry accordingly .

Q. How can computational chemistry methods be integrated into the experimental design of this compound-based drug discovery projects?

- Methodological Answer :

- Molecular Docking : Predict binding affinities to target proteins (e.g., enzymes) using AutoDock or Schrödinger .

- QSAR Modeling : Corrogate structural features (e.g., alkyne length, benzamide substituents) with bioactivity data .

- DFT Calculations : Simulate reaction mechanisms (e.g., amidation kinetics) to guide synthetic workflows .

Data Handling & Reporting

Q. How should researchers present raw and processed data for this compound in publications?

- Methodological Answer :

- Raw Data : Include in appendices (e.g., NMR spectra, chromatograms) with metadata (instrument settings, solvents) .

- Processed Data : Highlight key results (e.g., yield, purity) in tables/figures, ensuring alignment with the research question .

- Reproducibility : Document detailed protocols on platforms like protocols.io to enable replication .

Q. What frameworks are suitable for analyzing contradictions between experimental results and theoretical predictions for this compound?

- Methodological Answer :

- Error Propagation Analysis : Quantify uncertainties in measurements (e.g., NMR integration errors) .

- Hypothesis Testing : Use Bayesian statistics to weigh evidence for/against theoretical models .

- Iterative Refinement : Revise computational parameters (e.g., basis sets in DFT) to better match empirical data .

Ethical & Compliance Considerations

Q. What ethical guidelines apply to the use of this compound in biomedical research involving human subjects?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.